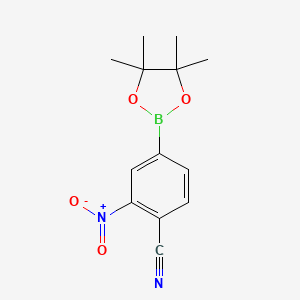

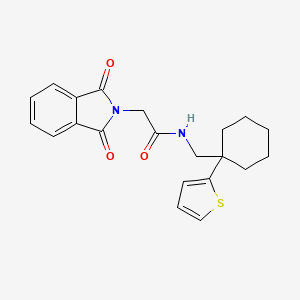

![molecular formula C14H8BrN3S B2700651 2-bromobenzimidazo[1,2-c]quinazoline-6(5H)-thione CAS No. 234096-98-1](/img/structure/B2700651.png)

2-bromobenzimidazo[1,2-c]quinazoline-6(5H)-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-bromobenzimidazo[1,2-c]quinazoline-6(5H)-thione is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Synthesis Analysis

The synthesis of quinazoline derivatives, which includes this compound, often involves transition-metal-catalyzed reactions . These reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . The last few decades have witnessed a tremendous outburst of transition-metal-catalyzed reactions for the construction of quinazoline scaffolds .Chemical Reactions Analysis

Quinazolines, including this compound, are often synthesized using transition-metal-catalyzed reactions . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Telescoping Process in Synthesis : Improved synthesis routes for compounds similar to 2-bromobenzimidazo[1,2-c]quinazoline-6(5H)-thione have been developed. For example, Nishimura and Saitoh (2016) introduced a telescoping process in the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discoveries. This method significantly enhanced the yield and purity of the compound while reducing the number of isolation processes (Nishimura & Saitoh, 2016).

Ionic Liquid Mediated Synthesis : Innovative methods like ultrasound-assisted synthesis and ionic liquid-mediated synthesis have been used to create related compounds. Phakhodee et al. (2016) reported a sonochemical method for the synthesis of 2-aminobenzimidazoles and 2-aminobenzoxazoles, demonstrating efficient and environmentally benign processes (Phakhodee et al., 2016).

Biological and Pharmacological Activities

Anti-Inflammatory Potential : Galarce et al. (2008) studied the effect of novel 6-Arylbenzimidazo[1,2-c]quinazoline derivatives as inhibitors of tumor necrosis factor-alpha (TNF-alpha) production, identifying compounds with significant anti-inflammatory properties (Galarce et al., 2008).

Bronchodilator Activity : Bahekar and Ram Rao (2001) synthesized a series of derivatives and evaluated them as potential bronchodilators. They found that certain compounds showed significant bronchodilatory activity in both in vitro and in vivo models (Bahekar & Ram Rao, 2001).

Anticonvulsant Agents : Ugale et al. (2012) synthesized quinazolino-benzothiazoles and tested them as anticonvulsant agents using experimental models. Some compounds showed significant activity against seizures (Ugale et al., 2012).

Hepatoprotective Effects : Salama et al. (2022) explored the hepatoprotective potential of a novel quinazoline derivative against liver toxicity in rats. The compound demonstrated significant hepatoprotective properties (Salama et al., 2022).

Antimicrobial Activity

- Antibacterial and Antifungal Properties : Rohini et al. (2010) evaluated the antimicrobial activities of 6-arylbenzimidazo[1,2-c]quinazolines, finding potent inhibitory action against various bacterial and fungal strains (Rohini et al., 2010).

Eigenschaften

IUPAC Name |

2-bromo-12H-benzimidazolo[1,2-c]quinazoline-6-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3S/c15-8-5-6-10-9(7-8)13-16-11-3-1-2-4-12(11)18(13)14(19)17-10/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIQZUZRQOCYLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C4C=C(C=CC4=NC(=S)N23)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

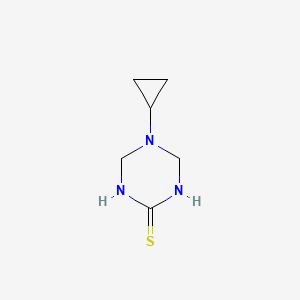

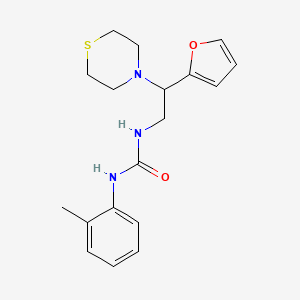

![2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2700569.png)

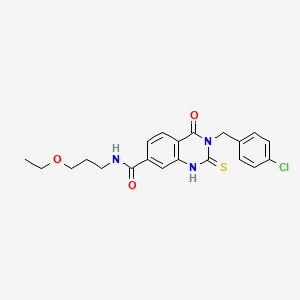

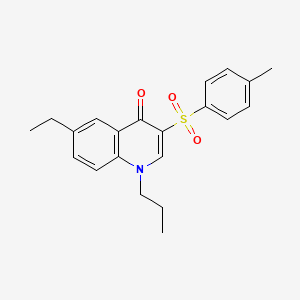

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2700570.png)

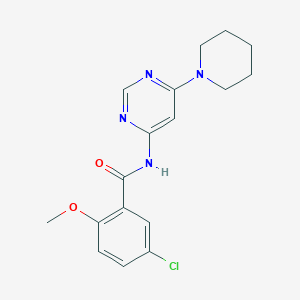

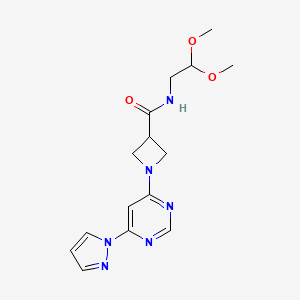

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2700573.png)

![5-Methyl-4-[(3-methylphenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2700574.png)

![8-[(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)sulfonyl]quinoline](/img/structure/B2700578.png)

![4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2700584.png)